![molecular formula C25H20Br2N2O5 B300801 N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as DBIBF, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In recent years, DBIBF has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Wirkmechanismus
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell survival. Inhibition of GSK-3β by N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide leads to the activation of various downstream signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various disease models. In cancer cells, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative disorders, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In diabetes, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide improves glucose metabolism and insulin sensitivity by activating the PI3K/Akt pathway and increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is also stable and has good solubility in water, which makes it easy to handle in lab experiments. However, one limitation of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is that it has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, further studies are needed to determine the optimal dosing and administration routes for N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Zukünftige Richtungen
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has many potential future directions for research. First, further studies are needed to determine the optimal dosing and administration routes for N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide in various disease models. Second, the pharmacokinetic properties of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide need to be further characterized to determine its bioavailability and half-life in vivo. Third, the safety and toxicity of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide need to be evaluated in preclinical and clinical studies. Fourth, the potential synergistic effects of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide with other drugs or therapies need to be investigated. Finally, the potential use of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide as a diagnostic or prognostic marker in various diseases needs to be explored.
Conclusion
In conclusion, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, or N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potency and selectivity, stability, and solubility. However, further studies are needed to determine the optimal dosing, pharmacokinetic properties, safety, and toxicity of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide. The potential future directions for research on N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide include evaluating its synergistic effects with other drugs or therapies and exploring its potential use as a diagnostic or prognostic marker in various diseases.
Synthesemethoden
The synthesis of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 1-benzofuran-2-carboxylic acid with 2,4-dibromo-6-methylphenol in the presence of palladium catalyst and base. The resulting intermediate is then coupled with N-(2-aminoethyl)acetamide to obtain the final product, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide. This method has been optimized to yield high purity and high yield of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of diabetes by improving glucose metabolism and insulin sensitivity.
Eigenschaften
Produktname |
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide |
---|---|
Molekularformel |
C25H20Br2N2O5 |
Molekulargewicht |
588.2 g/mol |
IUPAC-Name |
N-[4-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20Br2N2O5/c1-14-9-16(26)11-18(27)24(14)33-13-23(30)28-17-7-8-19(21(12-17)32-2)29-25(31)22-10-15-5-3-4-6-20(15)34-22/h3-12H,13H2,1-2H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
SXTCAMISDADRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.